Acetaminophen and tramadol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

147630-09-9 |

|---|---|

Molecular Formula |

C24H34N2O4 |

Molecular Weight |

414.5 g/mol |

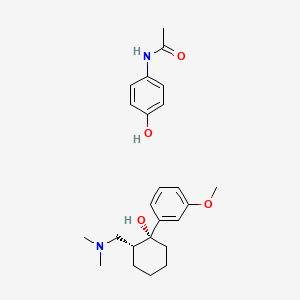

IUPAC Name |

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;N-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C16H25NO2.C8H9NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;1-6(10)9-7-2-4-8(11)5-3-7/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;2-5,11H,1H3,(H,9,10)/t14-,16+;/m1./s1 |

InChI Key |

YEYSQTFJKAWMNG-XMZRARIVSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O.CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O.CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synergistic Analgesic Mechanism of Tramadol and Acetaminophen

Abstract

The combination of tramadol and acetaminophen represents a cornerstone in the management of moderate to severe pain, leveraging a multimodal analgesic strategy that has demonstrated synergistic efficacy in numerous preclinical and clinical studies.[1][2] This technical guide provides an in-depth exploration of the distinct and complementary mechanisms of action of tramadol and acetaminophen. We will dissect the intricate molecular pathways, from tramadol's dual action on opioid receptors and monoamine reuptake systems to acetaminophen's complex influence on the endocannabinoid system, cyclooxygenase enzymes, and serotonergic pathways. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the neurobiological basis for this synergistic interaction, methodologies for its evaluation, and the clinical implications for pain management.

Introduction: The Rationale for Combination Analgesia

The multifaceted nature of pain, involving both ascending nociceptive signals and descending modulatory pathways, often necessitates a therapeutic approach that targets multiple points within the pain signaling cascade.[3] Monotherapy, even at high doses, can be limited by ceiling effects and an increased risk of adverse events.[4] The strategic combination of analgesics with different mechanisms of action can produce a synergistic or additive effect, achieving superior pain relief at lower doses of each component, thereby improving the benefit-risk profile.[1][5] The tramadol/acetaminophen combination exemplifies this approach, uniting a centrally acting opioid with a non-opioid analgesic that also acts primarily within the central nervous system.[2][6]

Deconstructing the Components: Individual Mechanisms of Action

A thorough understanding of the synergistic effect begins with a detailed examination of each drug's individual pharmacological profile.

Tramadol: A Dual-Action Central Analgesic

Tramadol's analgesic properties are conferred through two primary, complementary mechanisms:

-

Weak µ-Opioid Receptor Agonism: Tramadol and its primary active metabolite, O-desmethyltramadol (M1), are agonists at the µ-opioid receptor.[7][8] The M1 metabolite exhibits a significantly higher affinity for the µ-opioid receptor than the parent compound, contributing substantially to the overall opioid-mediated analgesia.[8][9] This interaction mimics the effect of endogenous opioids, leading to hyperpolarization of neurons and a reduction in the transmission of nociceptive signals.

-

Inhibition of Serotonin and Norepinephrine Reuptake: Tramadol also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[9][10] By blocking the reuptake of these neurotransmitters in the synaptic cleft, tramadol enhances the activity of descending pain inhibitory pathways.[8][11] These pathways, originating in the brainstem and projecting to the spinal cord, play a crucial role in modulating pain perception.[3][12] Increased levels of serotonin and norepinephrine in the dorsal horn of the spinal cord suppress the transmission of pain signals from the periphery to the brain.[13][14]

Acetaminophen: A Multifaceted Central Analgesic

The precise mechanism of acetaminophen (also known as paracetamol) remains a subject of extensive research, with evidence pointing to several central pathways:

-

Modulation of the Endocannabinoid System: A significant component of acetaminophen's analgesic effect is mediated through its interaction with the endocannabinoid system.[15][16] In the brain, acetaminophen is metabolized to p-aminophenol, which is then conjugated with arachidonic acid to form N-arachidonoylphenolamine (AM404).[17][18] AM404 is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and also inhibits the reuptake of the endogenous cannabinoid, anandamide.[19][20] The activation of TRPV1 in the brain has been shown to produce antinociception.[21][22] Furthermore, the analgesic effects of acetaminophen are attenuated in mice lacking cannabinoid CB1 receptors, indicating an indirect activation of these receptors is crucial for its action.[15][23]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Acetaminophen is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which explains its limited anti-inflammatory activity.[24] However, it has been proposed that acetaminophen may selectively inhibit a variant of the COX-1 enzyme, termed COX-3, which is expressed in the brain.[25][26][27] Inhibition of central COX enzymes would reduce the production of prostaglandins in the central nervous system, which are known to mediate pain and fever.[16][28]

-

Interaction with Serotonergic Pathways: There is growing evidence that acetaminophen's analgesic effects are also, in part, mediated by the descending serotonergic system.[16][23] This provides a point of convergence with one of tramadol's mechanisms of action.

The Synergy Unveiled: Complementary and Convergent Pathways

The synergistic relationship between tramadol and acetaminophen arises from their ability to modulate pain through distinct yet complementary pathways, effectively creating a multi-pronged attack on nociceptive signaling.[1][2]

-

Multi-level Pain Modulation: Tramadol's primary action on µ-opioid receptors and monoamine reuptake targets the descending inhibitory pathways.[8][9] Acetaminophen, through its influence on the endocannabinoid and serotonergic systems, also modulates central pain processing.[15][16] This dual modulation at different levels of the central nervous system results in a greater analgesic effect than either agent alone.

-

Pharmacokinetic Interactions: Some studies suggest a potential pharmacokinetic interaction, where acetaminophen may inhibit the glucuronidation of tramadol's active metabolite, M1.[29] This would lead to an accumulation of M1, thereby enhancing the opioid-mediated component of tramadol's analgesic effect.[30]

-

Convergence on Serotonergic Pathways: Both tramadol and acetaminophen have been shown to modulate the descending serotonergic pathways.[16][23] This convergence on a common pathway likely contributes to the observed synergy.

Methodologies for Evaluating Synergy

The synergistic interaction between tramadol and acetaminophen has been rigorously evaluated using a variety of preclinical and clinical methodologies.

Preclinical Models and Isobolographic Analysis

-

Animal Models of Pain: A range of animal models are employed to study the antinociceptive effects of these drugs, including thermal pain models (e.g., tail-flick, hot plate), mechanical pain models (e.g., von Frey filaments), and inflammatory pain models (e.g., formalin test, carrageenan-induced paw edema).[31][32]

-

Isobolographic Analysis: This is the gold standard for quantifying drug interactions. It involves determining the doses of each drug required to produce a specific level of effect (e.g., 50% maximal possible effect, ED50). These isoeffective doses are then plotted on a graph, and the line connecting them represents the line of additivity.[33] If the experimentally determined isoeffective dose combination falls below this line, it indicates synergy.[34]

Table 1: Representative Preclinical Data on Tramadol and Acetaminophen Synergy

| Pain Model | Species | Outcome | Reference |

| Acetic Acid Writhing Test | Mouse | Synergistic antinociceptive effect | [34] |

| Formalin Test | Rat | Synergistic antinociceptive effect in the second phase | [31] |

| Cuff-Induced Mechanical Allodynia | Mouse | Combination suppressed allodynia where individual agents did not | [29] |

| Carrageenan Test | Rat | Synergistic antinociceptive effect | [30] |

Clinical Trial Design and Endpoints

-

Study Designs: Randomized, double-blind, placebo-controlled trials are the cornerstone of clinical evaluation.[35][36] These studies often compare the fixed-dose combination to placebo and to the individual components.[37]

-

Pain Intensity and Relief Scales: The primary efficacy endpoints in these trials are typically measures of pain intensity (e.g., Visual Analog Scale [VAS], Numeric Rating Scale [NRS]) and pain relief.[38]

-

Other Endpoints: Secondary endpoints may include time to onset of analgesia, duration of analgesia, use of rescue medication, and patient global impression of change.[38][39]

Table 2: Summary of Key Clinical Trial Findings

| Pain Condition | Key Finding | Reference |

| Acute Dental Pain | Combination superior to placebo and individual components; rapid onset of action. | [1] |

| Postoperative Pain | Combination provided effective analgesia. | [39] |

| Osteoarthritis Pain | Effective as add-on therapy for patients inadequately controlled by COX-2 inhibitors. | [37] |

| Painful Diabetic Neuropathy | Combination significantly reduced pain compared to placebo. | [38] |

| Chronic Low Back Pain | Efficacy comparable to codeine/acetaminophen combinations. | [1] |

Experimental Protocols

Protocol: Isobolographic Analysis of Tramadol and Acetaminophen in a Rodent Model of Inflammatory Pain (Formalin Test)

-

Animal Preparation: Acclimatize male Sprague-Dawley rats to the testing environment for at least 3 days.

-

Drug Preparation: Prepare solutions of tramadol hydrochloride and acetaminophen in saline.

-

Dose-Response Determination: Administer various doses of tramadol and acetaminophen intraperitoneally (i.p.) to different groups of rats to determine the ED50 for each drug in the second phase of the formalin test.

-

Formalin Injection: 30 minutes after drug administration, inject 50 µL of 2.5% formalin solution into the plantar surface of the right hind paw.

-

Behavioral Observation: Record the total time spent licking the injected paw during the second phase (15-60 minutes post-formalin injection).

-

Isobolographic Analysis:

-

Administer fixed-ratio combinations of tramadol and acetaminophen (e.g., 1:1, 1:3, 3:1 based on their ED50 values).

-

Determine the experimental ED50 for the combination.

-

Construct an isobologram by plotting the individual ED50 values on the x and y axes and connecting them with a straight line (line of additivity).

-

Plot the experimental ED50 of the combination on the isobologram. A point falling significantly below the line of additivity indicates synergy.

-

Conclusion and Future Directions

The combination of tramadol and acetaminophen provides a compelling example of rational polypharmacy, achieving synergistic analgesia through complementary and convergent mechanisms of action.[1][6] This multi-modal approach allows for effective pain management across a spectrum of acute and chronic pain conditions, often with an improved safety and tolerability profile compared to higher doses of single agents.[5][39]

Future research should continue to elucidate the precise molecular interactions underlying this synergy, particularly the role of pharmacokinetic interactions and the convergence on shared signaling pathways. Further investigation into the long-term efficacy and safety of this combination in various chronic pain populations is also warranted. A deeper understanding of these mechanisms will pave the way for the development of novel, even more effective, combination therapies for the management of pain.

References

-

Tramadol - Wikipedia. (n.d.). Retrieved from [Link]

-

What is the mechanism of action of tramadol? - Dr.Oracle. (2025, June 29). Retrieved from [Link]

-

Paracetamol - Wikipedia. (n.d.). Retrieved from [Link]

-

Mechanism of Action of Acetaminophen: Is There a Cyclooxygenase 3? - Oxford Academic. (n.d.). Retrieved from [Link]

-

COX-3, a cyclooxygenase-1 variant inhibited by acetaminophen and other analgesic/antipyretic drugs: Cloning, structure, and expression - PubMed Central. (n.d.). Retrieved from [Link]

-

Acetaminophen Relieves Inflammatory Pain through CB1 Cannabinoid Receptors in the Rostral Ventromedial Medulla - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

How Does Acetaminophen Work? - Tufts School of Medicine. (2022, September 14). Retrieved from [Link]

-

What is the mechanism of Tramadol Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

- Which neurotransmitter plays a crucial role in the descending modulation of pain? (2025, March 30).

-

Tramadol: Mechanism of Action & Pharmacokinetics - Lesson - Study.com. (n.d.). Retrieved from [Link]

-

(PDF) TRPV1 in Brain Is Involved in Acetaminophen-Induced Antinociception. (n.d.). Retrieved from [Link]

-

What is the mechanism of Acetaminophen? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Tylenol Targets Pain Through Unexpected Endocannabinoid Pathway - Neuroscience News. (2025, May 17). Retrieved from [Link]

-

Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. (2020, November 29). Retrieved from [Link]

-

Endocannabinoid and serotonergic systems are needed for paracetamol-induced analgesia. (2025, August 6). Retrieved from [Link]

-

Pain Pathways: Mechanisms & Inflammation - StudySmarter. (2024, August 27). Retrieved from [Link]

-

Tramadol - about, usage, side effects and alternatives | healthdirect. (n.d.). Retrieved from [Link]

-

Mechanism of action of acetaminophen: is there a cyclooxygenase 3? - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Synergistic Antinociceptive Activity of Tramadol/Acetaminophen Combination Mediated by μ-Opioid Receptors - PubMed. (n.d.). Retrieved from [Link]

-

The new analgesic combination tramadol/acetaminophen - PubMed. (n.d.). Retrieved from [Link]

-

The new analgesic combination Tramadol/acetaminophen - ResearchGate. (2025, August 9). Retrieved from [Link]

-

TRPV1 in Brain Is Involved in Acetaminophen-Induced Antinociception - PMC. (2010, September 17). Retrieved from [Link]

-

Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC. (n.d.). Retrieved from [Link]

-

Striatal TRPV1 activation by acetaminophen ameliorates dopamine D 2 receptor antagonist–induced orofacial dyskinesia - JCI Insight. (2021, April 15). Retrieved from [Link]

-

The Involvement of Descending Pain Inhibitory System in Electroacupuncture-Induced Analgesia - Frontiers. (n.d.). Retrieved from [Link]

-

A Study Comparing the Effectiveness and Safety of Tramadol HCl/Acetaminophen Versus Placebo for the Treatment of Painful Neuropathy in Diabetic Patients - ClinicalTrials.gov. (n.d.). Retrieved from [Link]

-

Synergistic Antinociceptive Activity of Tramadol/Acetaminophen Combination Mediated by μ-Opioid Receptors - J-Stage. (2020, July 1). Retrieved from [Link]

-

Endocannabinoid System Dysregulation from Acetaminophen Use May Lead to Autism Spectrum Disorder: Could Cannabinoid Treatment Be Efficacious? - MDPI. (n.d.). Retrieved from [Link]

-

Tylenol's Analgesic Effect is Mediated By Cannabinoid Receptors - SC Labs. (2014, January 2). Retrieved from [Link]

-

TRPV1: A Potential Drug Target for Treating Various Diseases - MDPI. (n.d.). Retrieved from [Link]

-

A Study Comparing the Effectiveness and Safety of Extended Release (ER) Tramadol Hydrochloride (HCl)/Acetaminophen With Immediate Release (IR) Tramadol HCl/Acetaminophen in Participants With Moderate to Severe Postoperative Pain - ClinicalTrials.gov. (n.d.). Retrieved from [Link]

-

Cyclooxygenase-3 (COX-3): Filling in the gaps toward a COX continuum? - PubMed Central. (n.d.). Retrieved from [Link]

-

Cyclooxygenase-3 - Wikipedia. (n.d.). Retrieved from [Link]

-

Descending pain modulation and chronification of pain - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

Tramadol and acetaminophen combination for chronic non-cancer pain - PubMed. (2013, September 26). Retrieved from [Link]

-

Tramadol (with or without acetaminophen) efficacy and harm: Systematic review and meta-analysis - PubMed Central. (n.d.). Retrieved from [Link]

-

Efficacy and safety of tramadol/acetaminophen tablets (Ultracet) as add-on therapy for osteoarthritis pain in subjects receiving a COX-2 nonsteroidal antiinflammatory drug: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed. (n.d.). Retrieved from [Link]

-

Randomized study of tramadol/acetaminophen versus placebo in painful diabetic peripheral neuropathy - PubMed. (n.d.). Retrieved from [Link]

-

Tramadol/Paracetamol Fixed-Dose Combination for Chronic Pain Management in Family Practice: A Clinical Review - PubMed Central. (n.d.). Retrieved from [Link]

-

Pre-clinical analysis (rat) of antinociceptive effects of association between tramadol and acetaminophen - Medigraphic. (n.d.). Retrieved from [Link]

-

Isobolographic analysis of the dual-site synergism in the antinociceptive response of tramadol in the formalin test in rats | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Isobolographic representation of the interaction of tramadol and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Comparison of tramadol/acetaminophen fixed-dose combination, tramadol, and acetaminophen in patients undergoing ambulatory arthroscopic meniscectomy - PubMed Central. (2018, March 26). Retrieved from [Link]

-

Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - NIH. (n.d.). Retrieved from [Link]

-

Isobolographic analysis of the analgesic interactions between ketamine and tramadol - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. The new analgesic combination tramadol/acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. How Does Acetaminophen Work? | School of Medicine [medicine.tufts.edu]

- 5. Tramadol and acetaminophen combination for chronic non-cancer pain [pubmed.ncbi.nlm.nih.gov]

- 6. Tramadol/Paracetamol Fixed-Dose Combination for Chronic Pain Management in Family Practice: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]

- 9. Tramadol - Wikipedia [en.wikipedia.org]

- 10. Tramadol - about, usage, side effects and alternatives | healthdirect [healthdirect.gov.au]

- 11. droracle.ai [droracle.ai]

- 12. Frontiers | The Involvement of Descending Pain Inhibitory System in Electroacupuncture-Induced Analgesia [frontiersin.org]

- 13. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Descending pain modulation and chronification of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetaminophen Relieves Inflammatory Pain through CB1 Cannabinoid Receptors in the Rostral Ventromedial Medulla - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Acetaminophen? [synapse.patsnap.com]

- 17. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Paracetamol - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. TRPV1 in Brain Is Involved in Acetaminophen-Induced Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 22. JCI Insight - Striatal TRPV1 activation by acetaminophen ameliorates dopamine D2 receptor antagonist–induced orofacial dyskinesia [insight.jci.org]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. COX-3, a cyclooxygenase-1 variant inhibited by acetaminophen and other analgesic/antipyretic drugs: Cloning, structure, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. COX-3 the Acetaminophen Target Finally Revealed: R&D Systems [rndsystems.com]

- 27. Cyclooxygenase-3 (COX-3): Filling in the gaps toward a COX continuum? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. [PDF] Mechanism of action of acetaminophen: is there a cyclooxygenase 3? | Semantic Scholar [semanticscholar.org]

- 29. Synergistic Antinociceptive Activity of Tramadol/Acetaminophen Combination Mediated by μ-Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synergistic Antinociceptive Activity of Tramadol/Acetaminophen Combination Mediated by μ-Opioid Receptors [jstage.jst.go.jp]

- 31. researchgate.net [researchgate.net]

- 32. Isobolographic analysis of the analgesic interactions between ketamine and tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]

- 35. ClinicalTrials.gov [clinicaltrials.gov]

- 36. ClinicalTrials.gov [clinicaltrials.gov]

- 37. Efficacy and safety of tramadol/acetaminophen tablets (Ultracet) as add-on therapy for osteoarthritis pain in subjects receiving a COX-2 nonsteroidal antiinflammatory drug: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Randomized study of tramadol/acetaminophen versus placebo in painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Comparison of tramadol/acetaminophen fixed-dose combination, tramadol, and acetaminophen in patients undergoing ambulatory arthroscopic meniscectomy - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Molecular Targets of the Acetaminophen-Tramadol Combination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fixed-dose combination of acetaminophen and tramadol is a widely utilized analgesic therapy for moderate to severe pain, capitalizing on the synergistic effects of two distinct mechanisms of action. This guide provides a comprehensive technical overview of the molecular targets engaged by this combination. We will explore the intricate pharmacology of each component, elucidate the molecular basis for their synergistic interaction, and present standardized experimental protocols for their investigation. This document is intended to serve as a critical resource for researchers and professionals in the field of pharmacology and drug development, fostering a deeper understanding of this important analgesic combination.

Part 1: The Molecular Underpinnings of the Individual Agents

Acetaminophen: A Multifaceted Central Analgesic

Once thought to primarily act through the inhibition of cyclooxygenase (COX) enzymes, the mechanism of action for acetaminophen (paracetamol) is now understood to be far more complex, involving multiple molecular targets within the central nervous system (CNS).

-

Cyclooxygenase (COX) Inhibition: Acetaminophen is a weak inhibitor of COX-1 and COX-2 enzymes. Its activity is more pronounced in the low-peroxide environment of the CNS, contributing to its analgesic and antipyretic effects with minimal peripheral anti-inflammatory action.

-

The Endocannabinoid System: A significant portion of acetaminophen's analgesic effect is mediated through the endocannabinoid system.[1][2][3] After administration, acetaminophen is metabolized in the liver to p-aminophenol, which then travels to the brain. There, it is conjugated with arachidonic acid to form N-arachidonoylphenolamine (AM404).[4][5] AM404 is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and also inhibits the reuptake of the endogenous cannabinoid, anandamide.[5][6][7] This leads to an indirect activation of cannabinoid receptor type 1 (CB1), contributing to pain relief.[3][6] Recent research also suggests that acetaminophen may inhibit the enzyme responsible for producing the endocannabinoid 2-arachidonoyl glycerol (2-AG), leading to reduced pain signaling through a counterintuitive mechanism.[8][9]

-

Serotonergic Pathways: Acetaminophen has been shown to modulate descending serotonergic pathways, which play a crucial role in pain inhibition. The exact mechanism of this interaction is still under investigation but is thought to contribute to its overall analgesic profile.

Caption: Key molecular targets of acetaminophen.

Tramadol: A Dual-Action Opioid and Monoamine Reuptake Inhibitor

Tramadol is a centrally acting synthetic opioid analgesic with a unique dual mechanism that contributes to its efficacy.[10][11]

-

Opioid Receptor Agonism: Tramadol itself is a weak agonist of the μ-opioid receptor (MOR).[12][13][14] However, its primary analgesic effect from this pathway comes from its active metabolite, O-desmethyltramadol (M1).[10][11][15] Produced in the liver by the cytochrome P450 enzyme CYP2D6, M1 has a significantly higher affinity for the MOR, up to 700 times that of the parent compound.[12][16][17]

-

Monoamine Reuptake Inhibition: Tramadol also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[12] It blocks the reuptake of both serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby increasing their concentrations and enhancing their inhibitory effects on pain transmission in the spinal cord.[10][12] This action is similar to that of some antidepressant medications.[12][18]

Caption: High-level workflow for key experimental assays.

Conclusion

The acetaminophen-tramadol combination exemplifies a successful multimodal analgesic strategy. Its enhanced efficacy is a direct result of the engagement of a diverse array of molecular targets, including opioid receptors, monoamine transporters, and components of the endocannabinoid system. A thorough understanding of these intricate molecular interactions is essential for optimizing the clinical use of this combination, for the development of novel analgesic agents with improved efficacy and safety profiles, and for advancing the broader field of pain management. The continued investigation into the molecular pharmacology of such combination therapies will undoubtedly pave the way for future innovations in the treatment of pain.

References

-

Tramadol - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

Tramadol: Mechanism of Action & Pharmacokinetics. (n.d.). Study.com. Retrieved January 4, 2026, from [Link]

-

What is the mechanism of Tramadol Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 4, 2026, from [Link]

-

Surprising Science: How Tylenol and Medical Cannabis Work Through the Same Biological System. (n.d.). ECS Wellness. Retrieved January 4, 2026, from [Link]

-

Synergistic Antinociceptive Activity of Tramadol/Acetaminophen Combination Mediated by μ-Opioid Receptors. (2020, July 1). J-Stage. Retrieved January 4, 2026, from [Link]

-

(PDF) Tramadol synthesis and mechanism of action. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

What is the mechanism of action of tramadol? (2025, June 29). Dr.Oracle. Retrieved January 4, 2026, from [Link]

-

Endocannabinoid System Dysregulation from Acetaminophen Use May Lead to Autism Spectrum Disorder: Could Cannabinoid Treatment Be Efficacious? (n.d.). PMC - PubMed Central. Retrieved January 4, 2026, from [Link]

-

Acetaminophen Relieves Inflammatory Pain through CB1 Cannabinoid Receptors in the Rostral Ventromedial Medulla. (2018, January 10). PubMed. Retrieved January 4, 2026, from [Link]

-

Acetaminophen Relieves Inflammatory Pain through CB1 Cannabinoid Receptors in the Rostral Ventromedial Medulla. (2018, January 10). Journal of Neuroscience. Retrieved January 4, 2026, from [Link]

-

TRPV1 in Brain Is Involved in Acetaminophen-Induced Antinociception. (2010, September 17). PMC. Retrieved January 4, 2026, from [Link]

-

The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets. (n.d.). PMC - PubMed Central. Retrieved January 4, 2026, from [Link]

-

Tylenol Targets Pain Through Unexpected Endocannabinoid Pathway. (2025, May 17). Neuroscience News. Retrieved January 4, 2026, from [Link]

-

The new analgesic combination tramadol/acetaminophen. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

The new analgesic combination Tramadol/acetaminophen. (2025, August 9). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Can You Take Tramadol with Acetaminophen, Ibuprofen, or Aspirin? (2025, August 6). Drugs.com. Retrieved January 4, 2026, from [Link]

-

Tramadol hydrochloride/acetaminophen combination for the relief of acute pain. (2007, July 25). Retrieved January 4, 2026, from [Link]

-

(PDF) Reactive metabolites of acetaminophen activate and sensitize the capsaicin receptor TRPV1. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. (2020, November 30). Frontiers. Retrieved January 4, 2026, from [Link]

-

TRPV1 - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

The Molecular Toxicology of Acetaminophen. (2008, October 9). Drug Metabolism Reviews. Retrieved January 4, 2026, from [Link]

-

Monoamine oxidase inhibitors, opioid analgesics and serotonin toxicity. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 4, 2026, from [Link]

-

Affinity, potency and efficacy of tramadol and its metabolites at the cloned human μ-opioid receptor. (2025, August 9). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Tramadol: Seizures, Serotonin Syndrome, and Coadministered Antidepressants. (2009, April 23). Retrieved January 4, 2026, from [Link]

-

Protein Targets of Acetaminophen Covalent Binding in Rat and Mouse Liver Studied by LC-MS/MS. (2021, August 19). Frontiers. Retrieved January 4, 2026, from [Link]

-

Antidepressant-like effects of tramadol and other central analgesics with activity on monoamines reuptake, in helpless rats. (2002, November 29). PubMed. Retrieved January 4, 2026, from [Link]

-

µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1). (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]

-

In vitro receptor binding assays: General methods and considerations. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Serotonin Syndrome Associated With Tramadol. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

-

Data Sheet Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved January 4, 2026, from [Link]

-

Receptor Binding Assays. (n.d.). Multiwell Plates. Retrieved January 4, 2026, from [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. Retrieved January 4, 2026, from [Link]

-

Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. Retrieved January 4, 2026, from [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PMC - NIH. Retrieved January 4, 2026, from [Link]

-

Tramadol, Pharmacology, Side Effects, and Serotonin Syndrome: A Review. (2015, June 22). Pain Physician. Retrieved January 4, 2026, from [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). PubMed Central. Retrieved January 4, 2026, from [Link]

-

How Does Acetaminophen Target Pain? (2025, May 19). Technology Networks. Retrieved January 4, 2026, from [Link]

-

Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist. (2020, January 29). Frontiers. Retrieved January 4, 2026, from [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 4, 2026, from [Link]

Sources

- 1. ecswellness.com [ecswellness.com]

- 2. Endocannabinoid System Dysregulation from Acetaminophen Use May Lead to Autism Spectrum Disorder: Could Cannabinoid Treatment Be Efficacious? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetaminophen Relieves Inflammatory Pain through CB1 Cannabinoid Receptors in the Rostral Ventromedial Medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. TRPV1 - Wikipedia [en.wikipedia.org]

- 6. jneurosci.org [jneurosci.org]

- 7. TRPV1 in Brain Is Involved in Acetaminophen-Induced Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurosciencenews.com [neurosciencenews.com]

- 9. How Acetaminophen Targets Pain Revealed | Technology Networks [technologynetworks.com]

- 10. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. Tramadol - Wikipedia [en.wikipedia.org]

- 13. study.com [study.com]

- 14. researchgate.net [researchgate.net]

- 15. Synergistic Antinociceptive Activity of Tramadol/Acetaminophen Combination Mediated by μ-Opioid Receptors [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Antidepressant-like effects of tramadol and other central analgesics with activity on monoamines reuptake, in helpless rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacodynamics of Tramadol and Paracetamol Co-administration

Preamble: The Rationale for a Synergistic Alliance in Analgesia

In the landscape of pain management, the quest for potent analgesia with a favorable safety profile is a paramount objective. Monotherapy, while effective in certain contexts, often encounters limitations due to dose-dependent adverse effects or insufficient efficacy in complex pain states. This has led to the exploration of multimodal analgesia, a strategy that combines therapeutic agents with distinct but complementary mechanisms of action. The co-administration of tramadol and paracetamol (acetaminophen) stands as a clinically successful exemplar of this approach, demonstrating a synergistic relationship that yields enhanced pain relief while potentially mitigating the adverse effect burden of the individual components.[1][2]

This technical guide provides a comprehensive exploration of the pharmacodynamic principles underpinning the co-administration of tramadol and paracetamol. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the individual and combined mechanisms of action, methodologies for evaluating their synergistic interaction, and an overview of the clinical implications for pain therapy.

Section 1: Deconstructing the Components: Individual Pharmacodynamic Profiles

A thorough understanding of the synergistic interaction between tramadol and paracetamol necessitates a detailed appreciation of their individual pharmacodynamic properties.

Tramadol: A Dual-Action Analgesic

Tramadol's analgesic efficacy is derived from a unique dual mechanism of action, engaging both the opioid and monoaminergic systems.[2][3] It is administered as a racemic mixture of two enantiomers, each contributing to its overall therapeutic effect.[3]

Tramadol itself is a weak agonist of the µ-opioid receptor (MOR).[3] Its primary opioid-mediated analgesia is attributed to its active metabolite, O-desmethyltramadol (M1), which is formed in the liver via the cytochrome P450 enzyme CYP2D6.[3][4] The M1 metabolite exhibits a significantly higher affinity for the µ-opioid receptor compared to the parent compound.[3][4]

| Compound | Receptor | Binding Affinity (Ki) |

| (+/-)-Tramadol | µ-opioid | 2.4 µM |

| (+)-M1 (O-desmethyltramadol) | µ-opioid | 3.4 nM |

Table 1: Comparative binding affinities of tramadol and its M1 metabolite for the human µ-opioid receptor.

This profound difference in receptor affinity underscores the critical role of metabolic activation in tramadol's opioid-mediated effects.

In addition to its opioid activity, tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[2][3] This action is attributed to the parent compound, with the two enantiomers exhibiting differential effects: the (+)-enantiomer is a more potent inhibitor of serotonin reuptake, while the (-)-enantiomer is a more potent inhibitor of norepinephrine reuptake.

| Compound | Transporter | Binding Affinity (Ki) |

| Tramadol | Serotonin Transporter (SERT) | 0.99 µM |

| Tramadol | Norepinephrine Transporter (NET) | 0.79 µM |

Table 2: Binding affinities of tramadol for the serotonin and norepinephrine transporters.[5]

By increasing the synaptic concentrations of serotonin and norepinephrine, tramadol enhances the activity of descending inhibitory pain pathways, contributing to its analgesic effect.

Paracetamol (Acetaminophen): A Multifaceted Mechanism

The precise mechanism of action of paracetamol has been a subject of extensive research and debate. While it is a widely used analgesic and antipyretic, its anti-inflammatory properties are weak. Several mechanisms have been proposed to contribute to its therapeutic effects.

Paracetamol is known to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation. There is evidence to suggest that paracetamol may exhibit a degree of selectivity for COX-2.[6][7] However, its inhibitory activity is highly dependent on the cellular environment, particularly the local peroxide concentration. In inflammatory conditions with high peroxide levels, the efficacy of paracetamol as a COX inhibitor is diminished, which may explain its weak anti-inflammatory effects.[8]

| Enzyme | IC50 (in vitro, human whole blood) |

| COX-1 | 113.7 µM |

| COX-2 | 25.8 µM |

Table 3: In vitro inhibitory concentrations of paracetamol for COX-1 and COX-2.[6][7]

A key metabolite of paracetamol, N-arachidonoylphenolamine (AM404), is formed in the brain and has been shown to act on the endocannabinoid system. AM404 is an inhibitor of the reuptake of the endogenous cannabinoid anandamide and also activates the transient receptor potential vanilloid 1 (TRPV1) receptor. Furthermore, there is evidence that paracetamol's analgesic effects are, in part, mediated by the activation of descending serotonergic pathways.[9]

Section 2: The Synergy Unveiled: Pharmacodynamics of Co-administration

The co-administration of tramadol and paracetamol results in a synergistic analgesic effect, meaning the combined effect is greater than the sum of the individual effects.[1][2] This synergy is rooted in the complementary and multi-faceted mechanisms of action of the two drugs.

Multi-target Engagement and Pathway Convergence

The combination of tramadol and paracetamol engages multiple, distinct targets in the pain signaling pathway. Tramadol's dual action on the opioid and monoaminergic systems, coupled with paracetamol's inhibition of prostaglandin synthesis and modulation of the endocannabinoid and serotonergic systems, creates a comprehensive blockade of nociceptive transmission.

The synergistic interaction likely arises from the convergence of these pathways. For instance, the inhibition of prostaglandin synthesis by paracetamol can reduce the sensitization of peripheral and central neurons, thereby lowering the threshold for the analgesic effects of tramadol's opioid and monoaminergic actions. Additionally, the potential for both drugs to modulate descending serotonergic pathways suggests a point of convergence that could amplify their combined effect.

Improved Therapeutic Index

A significant advantage of the tramadol-paracetamol combination is the potential for an improved therapeutic index. The synergistic interaction allows for the use of lower doses of each component to achieve a desired level of analgesia, which can, in turn, reduce the incidence and severity of dose-dependent adverse effects.[2] Clinical studies have suggested that the combination is associated with a lower incidence of some adverse events, such as nausea and dizziness, compared to tramadol monotherapy at equianalgesic doses.[10]

Section 3: Methodologies for Evaluating Pharmacodynamic Synergy

The characterization of synergistic drug interactions is a critical component of preclinical and clinical drug development. Several established methodologies are employed to quantify the nature and magnitude of the interaction between tramadol and paracetamol.

Isobolographic Analysis: The Gold Standard

Isobolographic analysis is the most rigorous method for determining the nature of the interaction between two drugs.[11][12] This method involves the following key steps:

-

Dose-Response Curve Generation: Dose-response curves are established for each drug administered alone to determine the dose that produces a specific level of effect (e.g., 50% of the maximum possible effect, or ED50).[11]

-

Theoretical Additive Dose Calculation: Based on the individual ED50 values, a theoretical additive dose for the combination is calculated.

-

Experimental Combination Testing: The drugs are then administered in combination, typically in a fixed ratio of their ED50s, and an experimental ED50 for the combination is determined.[11]

-

Isobologram Construction: The individual ED50 values are plotted on the x and y axes of a graph, and a line of additivity is drawn between them. The experimentally determined ED50 of the combination is then plotted on the same graph.

-

Interaction Determination:

-

If the experimental point falls on the line of additivity, the interaction is considered additive .

-

If the experimental point falls significantly below the line of additivity, the interaction is synergistic .[11]

-

If the experimental point falls significantly above the line of additivity, the interaction is antagonistic .[11]

-

Preclinical Pain Models

A variety of preclinical pain models are utilized to assess the analgesic efficacy of tramadol and paracetamol, both individually and in combination.

The hot plate test is a model of thermal nociception.[13][14] A rodent is placed on a heated surface, and the latency to a nocifensive response (e.g., paw licking, jumping) is measured. Analgesic compounds increase this latency.

Protocol: Hot Plate Test in Mice

-

Apparatus: A commercially available hot plate apparatus with a temperature-controlled surface and a transparent observation chamber.

-

Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.

-

Baseline Latency: Determine the baseline response latency for each mouse by placing it on the hot plate (maintained at 52-55°C) and recording the time to the first nocifensive response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer tramadol, paracetamol, or the combination at predetermined doses and routes of administration.

-

Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.

-

Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

The formalin test is a model of inflammatory pain that produces a biphasic nociceptive response.[15][16][17] An injection of a dilute formalin solution into the paw of a rodent elicits an initial, acute phase of pain behavior (Phase 1), followed by a quiescent period and then a second, tonic phase of pain behavior (Phase 2). Phase 1 is thought to be due to direct activation of nociceptors, while Phase 2 involves inflammatory processes and central sensitization.[16][17]

Protocol: Formalin Test in Rats

-

Apparatus: A transparent observation chamber with a mirror placed at an angle to allow for unobstructed observation of the paws.

-

Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.

-

Drug Administration: Administer tramadol, paracetamol, or the combination at predetermined doses and routes of administration prior to formalin injection.

-

Formalin Injection: Inject a small volume (e.g., 50 µL) of dilute formalin (e.g., 1-5%) into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after injection, place the rat in the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw for a set period (e.g., 60 minutes).

-

Data Analysis: The total time spent in nociceptive behaviors is quantified for Phase 1 (e.g., 0-5 minutes) and Phase 2 (e.g., 15-60 minutes). The analgesic effect is determined by the reduction in these behaviors compared to a vehicle-treated control group.

In Vitro Assays

In vitro assays are essential for elucidating the specific molecular targets and mechanisms of action of tramadol and paracetamol.

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor or transporter.[18][19] These assays involve incubating a radiolabeled ligand with a tissue or cell membrane preparation that expresses the target of interest, in the presence and absence of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is a measure of its binding affinity.

Protocol: µ-Opioid Receptor Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).

-

Assay Components:

-

Radioligand: A high-affinity, selective µ-opioid receptor radioligand (e.g., [³H]DAMGO).

-

Test Compounds: Tramadol and its metabolites.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled opioid antagonist (e.g., naloxone).

-

-

Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compounds in a suitable buffer.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: The data are used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be derived using the Cheng-Prusoff equation.

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes (isolated nerve terminals) or cells expressing the specific transporter.

Protocol: Serotonin Reuptake Inhibition Assay using Rat Brain Synaptosomes

-

Synaptosome Preparation: Prepare synaptosomes from a specific brain region of a rat (e.g., cortex, hippocampus).

-

Assay Components:

-

Radiolabeled Neurotransmitter: [³H]Serotonin.

-

Test Compound: Tramadol.

-

Non-specific Uptake Control: A known selective serotonin reuptake inhibitor (e.g., fluoxetine).

-

-

Incubation: Pre-incubate the synaptosomes with varying concentrations of tramadol or control compounds.

-

Uptake Initiation: Initiate the uptake of [³H]serotonin by adding it to the synaptosome suspension and incubating for a short period at 37°C.

-

Uptake Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the amount of [³H]serotonin taken up by the synaptosomes using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value for the inhibition of serotonin reuptake.

Section 4: Clinical Implications and Future Directions

The synergistic pharmacodynamic interaction between tramadol and paracetamol has significant clinical implications. The combination is widely used for the management of moderate to severe acute and chronic pain.[1][2] The ability to achieve effective analgesia with lower doses of each component may lead to a reduction in the risk of adverse effects associated with tramadol, such as nausea, vomiting, and dizziness, and the potential for hepatotoxicity with high doses of paracetamol.[10]

Future research in this area could focus on several key aspects:

-

Elucidation of Molecular Synergy: Further investigation into the precise molecular mechanisms underlying the synergistic interaction, particularly the points of convergence between the signaling pathways of the two drugs.

-

Personalized Medicine: Exploring the influence of genetic polymorphisms, such as those affecting CYP2D6 activity, on the efficacy and tolerability of the tramadol-paracetamol combination.

-

Novel Formulations: The development of novel drug delivery systems and formulations that optimize the pharmacokinetic profiles of both drugs to further enhance their synergistic interaction and improve patient compliance.

Conclusion

The co-administration of tramadol and paracetamol represents a rational and effective approach to pain management, grounded in the principles of multimodal analgesia. Their distinct yet complementary pharmacodynamic profiles create a synergistic interaction that enhances analgesic efficacy while potentially improving the safety and tolerability profile compared to monotherapy. A thorough understanding of their individual and combined mechanisms of action, coupled with rigorous preclinical and clinical evaluation methodologies, is essential for the continued optimization of this important therapeutic combination and the development of future synergistic analgesic strategies.

References

-

Assessing Inflammatory Pain in Animal Studies: An Overview of the Formalin Test. (n.d.). Retrieved from [Link]

-

Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol. (2014-11-05). Retrieved from [Link]

-

Rodent Hot/Cold Plate Pain Assay. Maze Engineers. (n.d.). Retrieved from [Link]

-

The formalin test: an evaluation of the method. PubMed. (1992). Retrieved from [Link]

-

Standardization of the rat paw formalin test for the evaluation of analgesics. (n.d.). Retrieved from [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. (2018-03-16). Retrieved from [Link]

-

Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. PubMed. (2008). Retrieved from [Link]

-

Rodent Hot Plate Pain Assay. Maze Engineers. (n.d.). Retrieved from [Link]

-

Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor. ResearchGate. (2007). Retrieved from [Link]

-

Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]

-

Formalin-Induced Nociceptive Pain Model. Charles River Laboratories. (n.d.). Retrieved from [Link]

-

Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (n.d.). Retrieved from [Link]

-

Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. (2015). Retrieved from [Link]

-

Comparison of analgesic effect of tramadol alone and a combination of tramadol and paracetamol in day-care laparoscopic surgery. PubMed. (2006). Retrieved from [Link]

-

Combination analgesia in 2005 - a rational approach: focus on paracetamol-tramadol. (2006). Retrieved from [Link]

-

PharmGKB summary: tramadol pathway. PMC. (2013). Retrieved from [Link]

-

Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography. PMC. (2017). Retrieved from [Link]

-

Inhibition of prostaglandin synthesis in intact cells by paracetamol (acetaminophen). ResearchGate. (2000). Retrieved from [Link]

-

Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers. (2019). Retrieved from [Link]

-

Tramadol/paracetamol fixed-dose combination in the treatment of moderate to severe pain. (n.d.). Retrieved from [Link]

-

Animal models to evaluate analgesic effects using isobolographic analysis. (2012-12-05). Retrieved from [Link]

-

Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (2019-10-29). Retrieved from [Link]

-

SERT Transporter Assay. BioIVT. (n.d.). Retrieved from [Link]

-

Comparative Efficacy and Safety Evaluation of Tramadol plus Diclofenac versus Tramadol plus Paracetamol in a Subgroup of Indian. Symbiosis Online Publishing. (2017-01-06). Retrieved from [Link]

-

Combination of Tramadol-Paracetamol in Palliative Care Pain Management: A Case Report. (2021-01-25). Retrieved from [Link]

-

Tramadol. Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. Combination analgesia in 2005 - a rational approach: focus on paracetamol-tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Increased nausea and dizziness when using tramadol for post-operative patient-controlled analgesia (PCA) compared with morphine after intraoperative loading with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

- 7. Inhibition of serotonin reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. erpublications.com [erpublications.com]

- 13. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tramadol increases extracellular levels of serotonin and noradrenaline as measured by in vivo microdialysis in the ventral hippocampus of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. impactfactor.org [impactfactor.org]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A comparative study of intravenous paracetamol and intravenous tramadol for postoperative analgesia in laparotomies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Genetic Polymorphisms Influencing Tramadol and Acetaminophen Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The clinical outcomes of two widely prescribed analgesics, tramadol and acetaminophen, are significantly influenced by interindividual genetic variability in drug-metabolizing enzymes. This guide provides a comprehensive technical overview of the key genetic polymorphisms that alter the metabolic pathways of these drugs. For tramadol, a prodrug, the conversion to its active metabolite, O-desmethyltramadol (M1), is critically dependent on the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. Variations in the CYP2D6 gene can lead to phenotypes ranging from poor to ultrarapid metabolizers, directly impacting analgesic efficacy and the risk of adverse events. For acetaminophen, metabolism is primarily governed by glucuronidation and sulfation pathways, mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Genetic variants in UGT and SULT genes can alter metabolic capacity, influencing clearance rates and susceptibility to acetaminophen-induced hepatotoxicity, particularly at supratherapeutic doses where the oxidative pathway involving CYP enzymes produces the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). This document details the metabolic pathways, discusses the functional consequences of key genetic polymorphisms, presents methodologies for their detection and characterization, and outlines the clinical implications for personalized medicine and drug development.

Section 1: Pharmacogenomics of Tramadol Metabolism

Tramadol's Metabolic Pathway and the Central Role of CYP2D6

Tramadol is a synthetic opioid analgesic that exerts its effect through a dual mechanism: weak agonism at the µ-opioid receptor and inhibition of serotonin and norepinephrine reuptake.[1][2] Tramadol itself is a racemic mixture and is considered a prodrug, as its primary analgesic activity is derived from its metabolite, O-desmethyltramadol (M1).[1][2]

The metabolic bioactivation of tramadol occurs predominantly in the liver. The two major pathways are:

-

O-demethylation: This crucial step is catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, converting tramadol to the pharmacologically active M1 metabolite.[1][3][4][5] The M1 metabolite has a significantly higher affinity for the µ-opioid receptor (up to 200 times that of the parent drug) and is more potent in producing analgesia.[1][6][7]

-

N-demethylation: Catalyzed by CYP3A4 and CYP2B6, this pathway converts tramadol to the inactive metabolite, N-desmethyltramadol (M2).[1][3][4][5]

Further metabolism of these primary metabolites occurs through conjugation reactions, such as glucuronidation and sulfation, to facilitate their renal excretion.[1][5] Given that the therapeutic effect of tramadol is heavily reliant on its conversion to M1, the functional status of the CYP2D6 enzyme is a critical determinant of clinical response.

Caption: Metabolic pathway of tramadol.

Clinically Relevant CYP2D6 Polymorphisms and Phenotypes

The CYP2D6 gene is one of the most polymorphic genes in the human genome, with over 100 known alleles. These genetic variations can result in a wide spectrum of enzyme activity, leading to distinct metabolic phenotypes:

| Phenotype | Description | Example Alleles | Clinical Consequence for Tramadol |

| Ultrarapid Metabolizer (UM) | Individuals with multiple functional copies of the CYP2D6 gene, leading to greatly increased enzyme activity. | Gene duplication (1xN, *2xN) | Increased M1 formation; risk of toxicity and adverse effects.[4][6] |

| Normal Metabolizer (NM) | Individuals with two functional alleles, resulting in normal enzyme activity. | 1, 2 | Expected analgesic response.[6] |

| Intermediate Metabolizer (IM) | Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles. | 10, 41 | Reduced M1 formation; potential for reduced analgesia.[7] |

| Poor Metabolizer (PM) | Individuals with two non-functional alleles, leading to a lack of enzyme activity.[8] | 3, *4, *5, *6 | Minimal M1 formation; high likelihood of therapeutic failure.[4][9] |

The prevalence of these phenotypes varies significantly among different ethnic populations. For instance, the poor metabolizer phenotype is found in approximately 5-10% of Caucasians.[5]

Impact of CYP2D6 Variants on Clinical Outcomes

The causality between CYP2D6 genotype and tramadol response is well-established.

-

Poor Metabolizers (PMs): These individuals experience significantly lower plasma concentrations of the active M1 metabolite, leading to inadequate pain relief.[6] Studies have shown that PMs require higher doses of tramadol and are more likely to need rescue medication post-surgery compared to normal metabolizers.

-

Ultrarapid Metabolizers (UMs): UMs rapidly convert tramadol to M1, leading to higher-than-expected concentrations of the active metabolite.[6] This increases the risk of opioid-related toxicity, including life-threatening respiratory depression.[6][8] The FDA has issued a black box warning for tramadol use in children, particularly after tonsillectomy or adenoidectomy, due to reports of death in children who were later identified as CYP2D6 UMs.[6]

The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines recommending against the use of tramadol in both CYP2D6 poor and ultrarapid metabolizers, suggesting alternative analgesics that are not metabolized by CYP2D6.[7][10][11][12][13]

Methodologies for CYP2D6 Genotyping and Phenotyping

Accurate determination of a patient's CYP2D6 metabolizer status is essential for applying pharmacogenetic insights into clinical practice.

Genotyping: Genotyping CYP2D6 is complex due to the high number of alleles, gene deletions, duplications, and the presence of a highly homologous pseudogene, CYP2D7.[14][15] A robust genotyping strategy should be able to detect:

-

Single Nucleotide Polymorphisms (SNPs)

-

Insertions/Deletions (Indels)

-

Copy Number Variations (CNVs), including whole-gene deletions (*5 allele) and duplications.

Experimental Protocol: Allelic Discrimination using Real-Time PCR (qPCR) This is a common, high-throughput method for detecting specific SNPs.

-

DNA Extraction: Isolate high-quality genomic DNA from whole blood or saliva using a validated extraction kit. Quantify DNA and assess purity (A260/A280 ratio).

-

Assay Preparation: For each target SNP, prepare a PCR master mix containing DNA polymerase, dNTPs, and a specific genotyping assay mix (e.g., TaqMan®). The assay mix includes primers to amplify the region of interest and two allele-specific probes, each labeled with a different fluorescent reporter dye (e.g., FAM and VIC).

-

PCR Amplification: Perform thermal cycling in a real-time PCR instrument. During amplification, the probe corresponding to the allele present in the sample will bind and be cleaved by the polymerase's 5' nuclease activity, releasing the reporter dye and generating a fluorescent signal.

-

Data Analysis: The instrument software plots the fluorescence signals. Homozygous samples will generate a signal for only one dye, while heterozygous samples will generate a signal for both.

-

Self-Validation/QC:

-

Negative Controls: Include no-template controls (NTCs) to check for contamination.

-

Positive Controls: Use previously genotyped DNA samples representing homozygous wild-type, heterozygous, and homozygous variant genotypes to ensure assay accuracy.

-

Call Rate: Aim for a high call rate (>95%) across the sample plate.

-

Note: While qPCR is effective for SNPs, detecting CNVs requires different methods like long-range PCR, multiplex ligation-dependent probe amplification (MLPA), or specialized microarray/NGS analysis.[15][16]

Caption: General workflow for SNP genotyping.

Section 2: Pharmacogenomics of Acetaminophen Metabolism

Acetaminophen's Metabolic Pathways: Glucuronidation, Sulfation, and Oxidation

Acetaminophen (APAP) is a widely used analgesic and antipyretic. At therapeutic doses, it is primarily metabolized in the liver via two major Phase II conjugation pathways:

-

Glucuronidation: This is the main pathway in adults, accounting for 50-60% of APAP metabolism. It is mediated by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1, UGT1A6, and UGT1A9, which conjugate APAP with glucuronic acid to form non-toxic acetaminophen-glucuronide.[17][18]

-

Sulfation: This pathway accounts for 30-40% of metabolism and is catalyzed by sulfotransferase (SULT) enzymes, particularly SULT1A1. This process forms non-toxic acetaminophen-sulfate.

A minor fraction of acetaminophen (5-10%) is metabolized by cytochrome P450 enzymes (primarily CYP2E1, but also CYP1A2 and CYP3A4) into a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI) .[19] At therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (GSH). However, during an overdose, the glucuronidation and sulfation pathways become saturated, shunting more APAP down the CYP pathway.[17] The excessive production of NAPQI depletes hepatic GSH stores. Once GSH is depleted, NAPQI binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis and acute liver failure.[19][20][21]

Caption: Metabolic pathways of acetaminophen.

Key Polymorphisms in UGT and SULT Genes

Genetic variations in the enzymes responsible for acetaminophen conjugation can influence an individual's metabolic capacity.

-

UGT Genes: Polymorphisms in the UGT1A gene complex have been studied for their effect on APAP glucuronidation. For example, a polymorphism in the UGT1A 3'-untranslated region (rs8330) has been associated with an increased rate of acetaminophen glucuronidation and a potentially decreased risk of unintentional acetaminophen-induced liver failure.[22][23] Variants in UGT1A6, such as UGT1A62, have been shown in some studies to increase enzyme activity towards acetaminophen.[18]

-

SULT Genes: The SULT1A1 gene is polymorphic, with the SULT1A12 allele leading to decreased enzyme activity and thermal stability. Individuals homozygous for this allele may have a reduced capacity for sulfation, which could potentially increase the metabolic burden on other pathways.

-

CYP Genes: While the focus is often on conjugation, variants in CYP enzymes can also play a role. For instance, individuals carrying the CYP3A5 rs776746 A allele (an expressor phenotype) were overrepresented in a cohort of patients with intentional acetaminophen overdose, suggesting enhanced bioactivation to NAPQI by the CYP3A5 enzyme.[24]

Influence of Genetic Variants on Acetaminophen Efficacy and Toxicity

The clinical impact of these polymorphisms is most pronounced in the context of overdose and hepatotoxicity. Genetic variability may help explain why some individuals develop acute liver failure at doses that others tolerate.[22]

-

Decreased Conjugation Capacity: Individuals with genetic variants that lead to reduced UGT or SULT activity may clear acetaminophen more slowly. In an overdose scenario, this could lead to a more rapid saturation of these primary detoxification pathways, thereby shunting a larger fraction of the drug towards the toxic NAPQI pathway.

-

Increased Oxidative Metabolism: Variants that increase the activity or expression of CYP2E1 or other participating CYPs could lead to a higher rate of NAPQI formation, increasing the risk of GSH depletion and liver injury even at lower overdose levels.[25]

-

Host Response Factors: Beyond metabolism, genetic factors influencing the inflammatory response and oxidative stress management, such as variants in the CD44 gene, have also been linked to susceptibility to acetaminophen-induced liver injury.[24][26]

Experimental Approaches for Assessing Acetaminophen Metabolism

In Vitro Phenotyping: UGT Activity Assay in Human Liver Microsomes (HLMs) This type of assay is crucial in drug development to understand a new chemical entity's metabolic profile or to characterize the functional impact of genetic variants.

-

Preparation: Obtain pooled or single-donor HLMs (commercially available). Thaw microsomes on ice and dilute to the desired concentration in a suitable buffer (e.g., potassium phosphate buffer).

-

Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine HLMs, acetaminophen (the substrate), and the cofactor UDP-glucuronic acid (UDPGA). To assess the specific contribution of UGTs, a "minus-UDPGA" control is essential. The detergent alamethicin is often included to permeabilize the microsomal membrane and ensure UDPGA access to the enzyme's active site.[27]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The reaction is started by adding UDPGA.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also precipitates the microsomal proteins.

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the formation of acetaminophen-glucuronide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Self-Validation/QC:

-

Linearity: Ensure that metabolite formation is linear with respect to time and protein concentration within the assay conditions.

-

Controls: The "minus-UDPGA" control is critical to confirm that the observed metabolite formation is indeed UGT-dependent.

-

Probe Substrates: Run a known UGT substrate in parallel as a positive control for enzyme activity.

-

Section 3: Clinical and Research Implications

Translating Genotype to Clinical Decision-Making

The evidence for CYP2D6-guided tramadol therapy is robust, with major consortia like CPIC providing clear, actionable recommendations.[10][12][28] The implementation of pre-emptive or point-of-care CYP2D6 genotyping can prevent therapeutic failure in PMs and avoid potentially fatal toxicity in UMs.[10]

For acetaminophen, the genetic picture is more complex, involving multiple genes and pathways.[29] While no routine genetic testing is currently recommended for acetaminophen use, understanding these polymorphisms is critical in drug development for identifying individuals at higher risk of drug-induced liver injury (DILI) in clinical trials. Furthermore, this knowledge can aid in the development of safer analgesics and inform the mechanistic investigation of hepatotoxicity.

Challenges and Future Directions

While significant progress has been made, challenges remain. For CYP2D6, the complexity of the gene locus requires sophisticated and validated genotyping platforms to ensure accuracy.[15] For acetaminophen, the polygenic nature of its metabolism and toxicity pathways necessitates further research to build predictive models that incorporate multiple genetic variants alongside clinical factors.

Future research should focus on:

-

Large-scale genome-wide association studies (GWAS) to identify novel variants influencing the metabolism and toxicity of these drugs.

-

The development of polygenic risk scores that combine the effects of multiple polymorphisms to provide a more comprehensive risk assessment for DILI.

-

The continued integration of pharmacogenomic data into electronic health records and clinical decision support systems to facilitate the routine use of this information in clinical practice.[30]

References

-

Tramadol Metabolism Pathway. PubChem. [Link]

-

Pharmacogenetics of analgesic drugs. PMC - PubMed Central - NIH. [Link]

-

Tramadol Pharmacokinetics. ClinPGx. [Link]

-

Genetic Association of Single Nucleotide Polymorphisms with Acetaminophen-Induced Hepatotoxicity. ClinPGx. [Link]

-

Pharmacogenetics of analgesic drugs. PubMed. [Link]

-

What enzymes metabolize tramadol (ultram)? Dr.Oracle. [Link]

-

Tramadol. Clinical Pharmacology & Toxicology Pearl of the Week. [Link]

-

Impact of CYP2D6 genotype on postoperative tramadol analgesia. PubMed. [Link]

-

What is the metabolism of tramadol (tramadol hydrochloride)? Dr.Oracle. [Link]

-

Pharmacogenomics of acetaminophen in pediatric populations: a moving target. Frontiers. [Link]

-

PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. PMC - PubMed Central. [Link]

-

Candidate gene polymorphisms in patients with acetaminophen-induced acute liver failure. PubMed. [Link]

-

Genetic Association of Single Nucleotide Polymorphisms with Acetaminophen-Induced Hepatotoxicity. PubMed. [Link]

-

CYP2D6 Polymorphisms and Response to Codeine and Tramadol. SciTechnol. [Link]

-

Methodology for clinical genotyping of CYP2D6 and CYP2C19. PMC - PubMed Central. [Link]

-

Tramadol Therapy and CYP2D6 Genotype. Medical Genetics Summaries - NCBI Bookshelf. [Link]

-

Candidate Gene Polymorphisms in Patients with Acetaminophen-Induced Acute Liver Failure. PMC - NIH. [Link]

-

Tramadol response. NIH Genetic Testing Registry (GTR) - NCBI. [Link]

-

Involvement of CYP2D6 and CYP2B6 on tramadol pharmacokinetics. PubMed. [Link]

-

CYP2D6 Polymorphisms and Response to Codeine and Tramadol. Request PDF. [Link]

-

(PDF) Pharmacogenetics of analgesic drugs. ResearchGate. [Link]

-

Prescribing Guideline: Opioid Therapy, Gene Therapy, Metabolism, and Genetic Testing. Practical Pain Management. [Link]

-

New paradigm identifies gene responsible for acetaminophen-induced liver injury. Genome Research. [Link]

-

Comparison of Two CYP2D6 Genotyping Methods and Assessment of Genotype-Phenotype Relationships. Clinical Chemistry | Oxford Academic. [Link]

-

Tramadol Therapy and CYP2D6 Genotype. PubMed. [Link]

-

Pharmacogenetics of Postoperative Pain Management: A Review. PubMed. [Link]

-

Review of Opioid Pharmacogenetics and Considerations for Pain Management. PubMed. [Link]

-

Toxicogenomics-based prediction of acetaminophen-induced liver injury using human hepatic cell systems. PubMed. [Link]

-

Clinical Pharmacogenetics Implementation Consortium Guideline for CYP2D6, OPRM1, and COMT Genotypes and Select Opioid Therapy. Scholars@Duke. [Link]

-

Pharmacogenomic Considerations in Opioid Therapy. U.S. Pharmacist. [Link]

-

Impact of CYP2D6 and CYP2B6 phenotypes on the response to tramadol in patients with acute post-surgical pain. PubMed Central. [Link]

-

Polymorphic Expression of UGT1A9 is Associated with Variable Acetaminophen Glucuronidation in Neonates: A Population Pharmacokinetic and Pharmacogenetic Study. PMC. [Link]

-

Design of the CYP2D6 genotyping method. The circled numbers represent... Download Scientific Diagram - ResearchGate. [Link]

-

Accurately Genotyping CYP2D6: Not for the Faint of Heart. Taylor & Francis Online. [Link]

-

Translational biomarkers of acetaminophen-induced acute liver injury. PMC - NIH. [Link]

-

512150: Cytochrome P450 2D6 Genotyping. Labcorp. [Link]

-

Annotation of CPIC Guideline for tramadol and CYP2D6. ClinPGx. [Link]

-

Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. DOI. [Link]

-

CYP2D6-opioids Implementation Guide. IGNITE. [Link]

-

UGT Inhibition, Induction and Phenotyping Assays. Charles River Laboratories. [Link]

-

Clinical Pharmacogenetics Implementation Consortium Guideline for CYP2D6, OPRM1, and COMT Genotypes and Select Opioid Therapy. Moodle@Units. [Link]

-

In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. BioIVT. [Link]

-

Common UGT1A6 Variant Alleles Determine Acetaminophen Pharmacokinetics in Man. MDPI. [Link]

-

Genetic Variants Associated with ALT Elevation from Therapeutic Acetaminophen. NIH. [Link]

-

UGT Activity Assay / Ligand Screening Kit (Fluorometric). Assay Genie. [Link]

-

Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products. Frontiers. [Link]

-

The UDP-glucuronosyltransferase (UGT) 1A polymorphism c.2042C>G (rs8330) is associated with increased human liver acetaminophen glucuronidation, increased UGT1A exon 5a/5b splice variant mRNA ratio, and decreased risk of unintentional acetaminophen-induced acute liver failure. PubMed. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 3. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]